molecular formula C13H17NO2 B14376067 Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate CAS No. 88653-00-3

Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate

Cat. No.: B14376067
CAS No.: 88653-00-3
M. Wt: 219.28 g/mol
InChI Key: YEYOCDJGWJBOAZ-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate typically involves the reaction of ethyl acetoacetate with dimethylamine and benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amination step. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(dimethylamino)-3-phenylpropanoate
  • Ethyl 3-(dimethylamino)-3-phenylprop-2-yn-1-oate
  • Ethyl 3-(dimethylamino)-3-phenylprop-2-enoic acid

Uniqueness

Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate is unique due to its specific structural features, which include both an aromatic ring and a conjugated double bond

Properties

CAS No.

88653-00-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10-12(14(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

YEYOCDJGWJBOAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)N(C)C

Origin of Product

United States

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